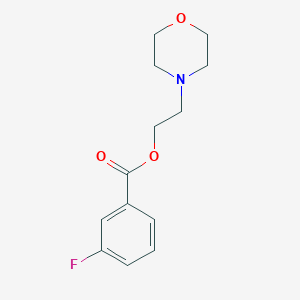
Quinolin-8-yl 3,4-dimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 3,4-dimethoxybenzoate, also known as QDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QDMB is a derivative of benzoate and quinoline, and it is known for its unique properties that make it suitable for use in various laboratory experiments.
作用机制
The mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinolin-8-yl 3,4-dimethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Quinolin-8-yl 3,4-dimethoxybenzoate has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
Quinolin-8-yl 3,4-dimethoxybenzoate has several advantages as a chemical compound for laboratory experiments. It is easy to synthesize, stable under various conditions, and exhibits potent biological activity. However, Quinolin-8-yl 3,4-dimethoxybenzoate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of Quinolin-8-yl 3,4-dimethoxybenzoate. One potential direction is the optimization of its chemical structure to enhance its biological activity and reduce its toxicity. Another direction is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, Quinolin-8-yl 3,4-dimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Quinolin-8-yl 3,4-dimethoxybenzoate has been shown to exhibit potent anticancer and neuroprotective activity, making it a potential candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate and its potential applications in other fields.
合成方法
The synthesis of Quinolin-8-yl 3,4-dimethoxybenzoate involves the reaction between 3,4-dimethoxybenzoic acid and 8-aminoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Quinolin-8-yl 3,4-dimethoxybenzoate as a white crystalline solid with a melting point of 171-173°C.
科学研究应用
Quinolin-8-yl 3,4-dimethoxybenzoate has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. Quinolin-8-yl 3,4-dimethoxybenzoate has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
产品名称 |
Quinolin-8-yl 3,4-dimethoxybenzoate |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC 名称 |
quinolin-8-yl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-9-8-13(11-16(14)22-2)18(20)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3 |
InChI 键 |
OUHARPFRCLDZCC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![2-[Benzyl(methyl)amino]-1-methylethyl 2-furoate](/img/structure/B257223.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-furamide](/img/structure/B257225.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)
![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)


